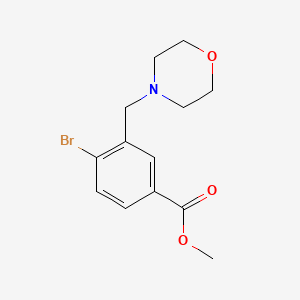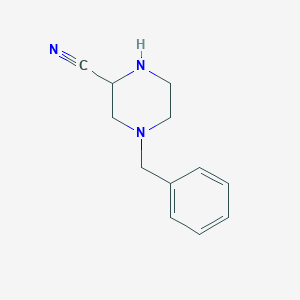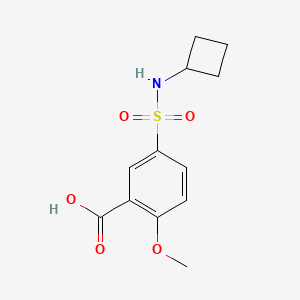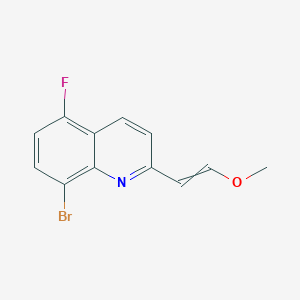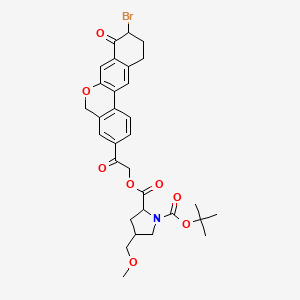
Velpatasvir intermediate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Velpatasvir intermediate is a crucial compound in the synthesis of Velpatasvir, a direct-acting antiviral medication used to treat chronic Hepatitis C infections. Velpatasvir is an NS5A inhibitor that plays a key role in inhibiting the replication and assembly of the Hepatitis C virus .
Méthodes De Préparation
The preparation of Velpatasvir intermediate involves several synthetic routes and reaction conditions. One common method includes the nucleophilic substitution of a compound under alkaline conditions, followed by a coupling reaction in the presence of a metal catalyst . Industrial production methods often utilize inexpensive and readily available materials, with processes designed for large-scale production .
Analyse Des Réactions Chimiques
Velpatasvir intermediate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Velpatasvir intermediate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and reactivity of antiviral compounds. In biology and medicine, it is crucial for developing treatments for Hepatitis C, as it helps inhibit the replication of the virus . Industrially, it is used in the large-scale production of antiviral medications .
Mécanisme D'action
The mechanism of action of Velpatasvir intermediate involves its role as a precursor to Velpatasvir, which inhibits the non-structural protein 5A (NS5A) necessary for Hepatitis C virus replication and assembly . By blocking NS5A, Velpatasvir prevents the virus from replicating and assembling, thereby reducing the viral load in the patient’s body.
Comparaison Avec Des Composés Similaires
Velpatasvir intermediate can be compared with other similar compounds such as Ledipasvir and Daclatasvir, which are also NS5A inhibitors used to treat Hepatitis C . Velpatasvir has a significantly higher barrier to resistance, making it a more potent and reliable option for treatment . Other similar compounds include Sofosbuvir and Voxilaprevir, which are used in combination with Velpatasvir for a more comprehensive treatment approach .
Propriétés
Formule moléculaire |
C31H34BrNO8 |
|---|---|
Poids moléculaire |
628.5 g/mol |
Nom IUPAC |
2-O-[2-(9-bromo-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl)-2-oxoethyl] 1-O-tert-butyl 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C31H34BrNO8/c1-31(2,3)41-30(37)33-13-17(14-38-4)9-25(33)29(36)40-16-26(34)19-5-7-21-20(10-19)15-39-27-12-22-18(11-23(21)27)6-8-24(32)28(22)35/h5,7,10-12,17,24-25H,6,8-9,13-16H2,1-4H3 |
Clé InChI |
RNASTNSTOJLQQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC3=C(C=C2)C4=C(C=C5C(=C4)CCC(C5=O)Br)OC3)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



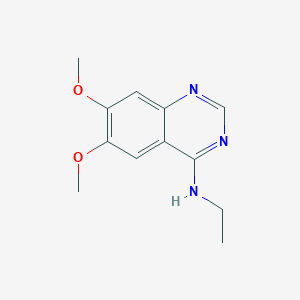
![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B13980422.png)
![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
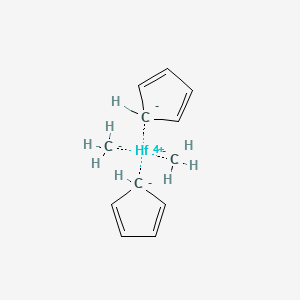
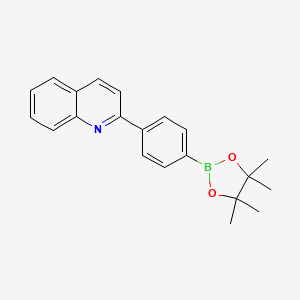
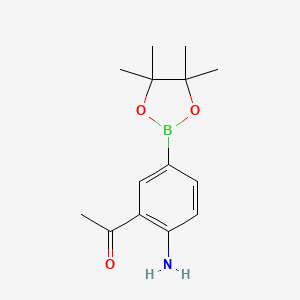
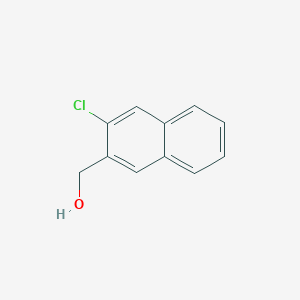
![2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B13980449.png)

